

# An In-Depth Technical Guide to Iodoxamic Acid: Discovery, Development, and Application

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**lodoxamic acid**, an organoiodine compound, emerged as a significant second-generation contrast agent for intravenous cholangiography. Developed and marketed by Bracco as Endobil, it offered improved visualization of the biliary system. This technical guide provides a comprehensive overview of the discovery, historical development, physicochemical properties, synthesis, pharmacokinetics, and clinical application of **iodoxamic acid**. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to serve as a valuable resource for researchers in the field of diagnostic imaging and drug development.

## **Discovery and Historical Development**

The development of **iodoxamic acid** is situated within the broader history of the quest for safer and more effective X-ray contrast media. Following the initial use of iodinated compounds for imaging, research efforts focused on developing agents with higher iodine content for better opacification and improved physiological tolerance.

**lodoxamic acid** was a result of the research and development efforts at Bracco, an Italian pharmaceutical company with a long history in contrast media innovation. While the precise date of its initial synthesis is not readily available in public literature, its development followed the introduction of earlier hepatotropic contrast agents. It was identified by the code B 10610 during its development phase.[1][2] Marketed under the trade name Endobil, **iodoxamic acid** 



represented an advancement in intravenous cholecystocholangiography, a technique used to visualize the gallbladder and biliary ducts.[1][3]

The use of intravenous cholangiography itself was introduced in 1954 and has since been largely superseded by modern imaging techniques such as Magnetic Resonance Cholangiopancreatography (MRCP) and Endoscopic Retrograde Cholangiopancreatography (ERCP).[4] The eventual decline in the use of **iodoxamic acid** and other intravenous cholangiographic agents can be attributed to the rise of these alternative, often safer and more effective, diagnostic procedures.

## **Physicochemical Properties**

**lodoxamic acid** is a complex organoiodine molecule with a high iodine content, which is essential for its radiopaque properties. Its chemical structure is designed to be water-soluble and to be selectively taken up by hepatocytes and excreted into the biliary system.

| Property         | Value                   | Reference |
|------------------|-------------------------|-----------|
| Chemical Formula | C26H26I6N2O10           | [5]       |
| Molecular Weight | 1287.92 g/mol           | [5]       |
| CAS Number       | 31127-82-9              | [6]       |
| Appearance       | Not specified           |           |
| Solubility       | Water-soluble           | [7]       |
| Density          | 2.423 g/cm <sup>3</sup> | [6]       |
| Boiling Point    | 977.7 °C at 760 mmHg    | [6]       |
| Flash Point      | 545.1 °C                | [6]       |
| LogP             | 6.28040                 | [6]       |
| Refractive Index | 1.631                   | [6]       |

## **Synthesis of Iodoxamic Acid**







While a detailed, step-by-step industrial synthesis protocol for **iodoxamic acid** is proprietary to Bracco, the general synthetic routes for similar tri-iodinated benzoic acid derivatives are well-established in the chemical literature. The synthesis of **iodoxamic acid** likely involves the reaction of 4,7,10,13-tetraoxahexadecanedinitrile as a precursor.[7]

A general plausible synthesis workflow is outlined below. This is a conceptual representation and not a detailed experimental protocol.

## **Conceptual Synthesis Workflow**





Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of **lodoxamic acid**.

## **Pharmacokinetics and Metabolism**



**lodoxamic acid** is designed for selective uptake by the liver and excretion into the bile, making it a hepatotropic contrast agent. The pharmacokinetic profile is crucial for its diagnostic efficacy and safety.

## **Animal Pharmacokinetic Data (Rhesus Monkey)**

Pharmacokinetic studies in rhesus monkeys have provided valuable insights into the biliary excretion of **iodoxamic acid**.[8]

| Parameter                             | Value       | Unit        |
|---------------------------------------|-------------|-------------|
| Vmax (Maximum Biliary Excretion Rate) | 1.03 ± 0.25 | μmol/kg/min |
| Km (Michaelis-Menten<br>Constant)     | 1.5 to 16.4 | μМ          |

Note: The Km value varied between individual animals.

#### **Human Pharmacokinetics**

Detailed human pharmacokinetic data for **iodoxamic acid** is limited in the publicly available literature. However, it is known to be administered as its meglumine salt to improve solubility and is primarily eliminated through the biliary system. Competition for plasma protein binding sites and intrahepatic proteins has been observed in studies with other cholecystographic agents.[9]

## **Mechanism of Hepatobiliary Transport**

The selective uptake of **iodoxamic acid** by hepatocytes and its excretion into bile is a carrier-mediated process involving specific transporters on the sinusoidal (basolateral) and canalicular (apical) membranes of the hepatocytes. While direct studies on **iodoxamic acid** are scarce, the transport of similar organic anions is known to be mediated by Organic Anion Transporting Polypeptides (OATPs) for uptake from the blood and Multidrug Resistance-Associated Proteins (MRPs) for excretion into the bile.[10][11][12][13]





Click to download full resolution via product page

Caption: Simplified pathway of **lodoxamic acid** transport through a hepatocyte.

## **Clinical Application and Experimental Protocols**

**lodoxamic acid**, as its meglumine salt (meglumine iodoxamate), was used for intravenous cholangiography to visualize the biliary ducts and gallbladder.

#### **Indications**

- Investigation of the biliary system, particularly in post-cholecystectomy patients.
- Detection of bile duct obstruction, strictures, or stones.

## **Contraindications**

- Known hypersensitivity to iodine-containing contrast media.
- · Severe hepatic or renal impairment.
- Hyperthyroidism.



• Elevated serum bilirubin levels, as this can impair biliary excretion of the contrast agent.[14]

## **Experimental Protocol for Intravenous Cholangiography**

The following is a general protocol for intravenous cholangiography. The specific dosage and infusion rates for **iodoxamic acid** (Endobil) would have been determined by the manufacturer and clinical standards of the time.

- Patient Preparation: The patient is typically required to fast for several hours before the procedure to ensure an empty stomach and a concentrated gallbladder.
- Preliminary Radiograph: A plain X-ray of the abdomen is taken to check for any interfering shadows.
- Contrast Administration: A sterile solution of meglumine iodoxamate is administered intravenously. This is typically done as a slow infusion over a period of 10 to 30 minutes to minimize adverse reactions.
- Imaging: A series of X-ray images of the right upper quadrant of the abdomen are taken at timed intervals (e.g., 15, 30, 60, and 120 minutes) after the start of the infusion. Tomography may be used to obtain clearer images of the bile ducts.
- Post-Procedure: The patient is monitored for any adverse reactions.



Click to download full resolution via product page

Caption: A typical workflow for an intravenous cholangiography procedure.

## **Safety and Adverse Effects**



Like all iodinated contrast media, **iodoxamic acid** was associated with a risk of adverse reactions. These could range from mild to severe.

- Mild Reactions: Nausea, vomiting, a sensation of warmth, and mild skin rashes.
- Moderate to Severe Reactions: Anaphylactoid reactions, including urticaria, bronchospasm, and hypotension.
- Hepatotoxicity: Although rare, severe hepatotoxic reactions have been reported with other intravenous cholangiographic agents, particularly in patients with pre-existing liver disease or when administered in high doses.[15][16]

#### Conclusion

**lodoxamic acid** played a role in the history of diagnostic imaging as a hepatotropic contrast agent for intravenous cholangiography. Its development by Bracco marked a step in the refinement of contrast media for biliary imaging. While it has been largely replaced by newer, non-invasive imaging modalities, the study of **iodoxamic acid** and similar agents provides valuable insights into the principles of drug design, pharmacokinetics, and the mechanisms of hepatobiliary transport. This guide serves as a detailed repository of the available technical information on **iodoxamic acid** for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Iodoxamic Acid | C26H26I6N2O10 | CID 35740 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. lodoxamic acid Wikipedia [en.wikipedia.org]
- 4. Intravenous cholangiography: optimum dosage and methodology PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]

#### Foundational & Exploratory





- 6. What are the side effects of lothalamate Meglumine? [synapse.patsnap.com]
- 7. iodoxamic acid synthesis chemicalbook [chemicalbook.com]
- 8. Pharmacokinetics of iodoxamic acid in rhesus monkey: biliary excretion, plasma protein binding, and enterophepatic circulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of drug-drug interactions: biliary excretion of iodoxamic acid and iopanoic acid in rhesus monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Anion Uptake by Hepatocytes PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinguishing Molecular Properties of OAT, OATP, and MRP Drug Substrates by Machine Learning | MDPI [mdpi.com]
- 12. Organic Anion Transporting Polypeptide (OATP) 1B3 is a Significant Transporter for Hepatic Uptake of Conjugated Bile Acids in Humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OATP8/1B3-mediated cotransport of bile acids and glutathione: an export pathway for organic anions from hepatocytes? PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. radiopaedia.org [radiopaedia.org]
- 15. A case of meglumine iodipamide hepatotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatotoxic reaction to iodipamide meglumine injection PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Iodoxamic Acid: Discovery, Development, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196819#iodoxamic-acid-discovery-and-historical-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com